Cinnarizine metabolite C-2

Description

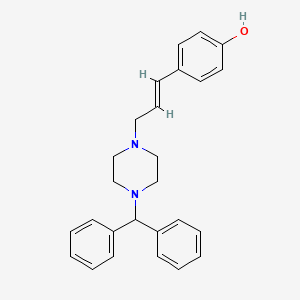

Structure

2D Structure

3D Structure

Properties

CAS No. |

185629-15-6 |

|---|---|

Molecular Formula |

C26H28N2O |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

4-[(E)-3-(4-benzhydrylpiperazin-1-yl)prop-1-enyl]phenol |

InChI |

InChI=1S/C26H28N2O/c29-25-15-13-22(14-16-25)8-7-17-27-18-20-28(21-19-27)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,26,29H,17-21H2/b8-7+ |

InChI Key |

QFWMZESBHJUDQQ-BQYQJAHWSA-N |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation of Cinnarizine Metabolite C 2

Cytochrome P450 Enzyme System Catalysis in C-2 Production

The formation of Cinnarizine (B98889) metabolite C-2 is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. nih.gov Research has pinpointed a specific isozyme within this system as the primary catalyst for the production of C-2 from its parent compound, cinnarizine.

Primary Role of CYP2D6 in the p-Hydroxylation of the Cinnamyl Phenyl Ring

The synthesis of Cinnarizine metabolite C-2 occurs through the para-hydroxylation of the cinnamyl phenyl ring of the cinnarizine molecule. pharmgkb.org Extensive research has identified CYP2D6 as the principal enzyme responsible for this specific metabolic reaction. nih.govpharmgkb.org Studies have demonstrated a strong correlation between the activity of CYP2D6 and the rate of C-2 formation. nih.gov In fact, among various CYP enzymes examined, only CYP2D6 was found to catalyze this particular p-hydroxylation. pharmgkb.org This high degree of specificity underscores the crucial role of CYP2D6 in the biogenesis of this compound. nih.govpharmgkb.org

Kinetic Characterization of CYP2D6-Mediated C-2 Formation

The efficiency and capacity of the enzymatic conversion of cinnarizine to its C-2 metabolite by CYP2D6 have been quantified through kinetic studies. These studies provide valuable insights into the affinity of the enzyme for the substrate and the maximum rate at which the reaction can occur.

The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzymatic reaction rate is half of its maximum (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for its substrate. For the formation of this compound, the Km value has been determined to be between 2 to 4 microM. pharmgkb.org

Intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of an enzyme. It reflects the rate of metabolism at low substrate concentrations, where the reaction rate is directly proportional to the substrate concentration. The intrinsic clearance value for the formation of this compound by CYP2D6 has been reported as 0.31 ml/min/nmol CYP. pharmgkb.org

| Kinetic Parameter | Value |

| Apparent Michaelis-Menten Constant (Km) | 2 to 4 µM |

| Intrinsic Clearance (Vmax/Km) | 0.31 ml/min/nmol CYP |

Impact of Specific CYP2D6 Inhibitors (e.g., Quinidine) on C-2 Biogenesis

To further confirm the central role of CYP2D6 in the formation of this compound, studies have employed selective inhibitors of this enzyme. Quinidine, a well-known and potent inhibitor of CYP2D6, has been shown to significantly suppress the p-hydroxylation of the cinnamyl moiety of cinnarizine. nih.gov This inhibition directly leads to a reduction in the formation of the C-2 metabolite, providing strong evidence for the indispensable role of CYP2D6 in this specific metabolic pathway. nih.gov

Characterization of Other Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C9, CYP1A1, CYP1A2, CYP2A6) in Cinnarizine Metabolism and their relationship to C-2 formation pathway

Research utilizing microsomes from B-lymphoblastoid cell lines expressing human CYP enzymes has elucidated the specific contributions of these isoforms. jst.go.jpnih.gov The findings indicate a clear division of labor among the CYP enzymes in metabolizing Cinnarizine.

CYP2B6-Mediated Metabolism: Studies have shown that CYP2B6 is active in the metabolism of Cinnarizine, but its role is distinct from the C-2 formation pathway. jst.go.jp This enzyme specifically catalyzes the p-hydroxylation of the diphenylmethyl group of Cinnarizine, resulting in the formation of the metabolite C-4, which is 1-[(4′-hydroxyphenyl)-phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine. jst.go.jpnih.gov At a substrate concentration of 50 μM, CYP2B6 was the only enzyme observed to exhibit this specific activity. nih.govpharmgkb.org Kinetic analysis of this reaction revealed a Km value of 17 μM and an intrinsic clearance value (Vmax/Km) of 0.10 ml/min/nmol CYP for C-4 formation. jst.go.jpnih.gov This demonstrates that while CYP2B6 is involved in Cinnarizine's oxidative metabolism, its regioselective action is directed away from the cinnamyl phenyl ring, and therefore it is not part of the C-2 formation pathway. jst.go.jpnih.gov

The relationship of these enzymes to the C-2 formation pathway is therefore indirect; they represent parallel metabolic routes that process the parent drug, Cinnarizine, into different end products. The formation of C-2 is a distinct pathway predominantly and selectively catalyzed by CYP2D6. nih.govnih.gov

Data Tables

Table 1: Role of Specific Cytochrome P450 Enzymes in Cinnarizine Metabolism This table summarizes the specific metabolic reactions catalyzed by various CYP enzymes in the biotransformation of Cinnarizine.

| CYP Enzyme | Metabolic Reaction | Resulting Metabolite(s) | Relationship to C-2 Formation |

| CYP2B6 | p-hydroxylation of the diphenylmethyl group | C-4 | Not involved; catalyzes a distinct hydroxylation reaction. jst.go.jpnih.gov |

| CYP2C9 | N-desalkylation of the piperazine (B1678402) ring | C-1, C-3 | Not involved; part of a parallel metabolic pathway. jst.go.jppharmgkb.org |

| CYP1A1 | N-desalkylation of the piperazine ring | C-1, C-3 | Not involved; part of a parallel metabolic pathway. jst.go.jppharmgkb.org |

| CYP1A2 | N-desalkylation of the piperazine ring | C-1, C-3 | Not involved; part of a parallel metabolic pathway. jst.go.jppharmgkb.org |

| CYP2A6 | N-desalkylation of the piperazine ring | C-1, C-3 | Not involved; part of a parallel metabolic pathway. jst.go.jppharmgkb.org |

| CYP2D6 | p-hydroxylation of the cinnamyl phenyl ring | C-2 | Primary enzyme responsible for C-2 formation. jst.go.jpnih.govnih.gov |

Table 2: Kinetic Parameters for Cinnarizine Metabolite Formation This table presents the kinetic values for the formation of Cinnarizine metabolites C-2 and C-4 by their respective primary CYP enzymes.

| Metabolite | Catalyzing Enzyme | Km (μM) | Intrinsic Clearance (Vmax/Km) (ml/min/nmol CYP) |

| C-2 | CYP2D6 | 2 to 4 | 0.31 jst.go.jpnih.gov |

| C-4 | CYP2B6 | 17 | 0.10 jst.go.jpnih.gov |

Pharmacological and Receptor Interactions of Cinnarizine Metabolite C 2

Dopamine (B1211576) D2 Receptor Affinity and Binding Studies of C-2

Comparative Dopamine D2 Receptor Affinity: C-2 versus Cinnarizine (B98889)

A direct comparative analysis of the dopamine D2 receptor binding affinity between Cinnarizine metabolite C-2 and the parent compound, cinnarizine, is not documented in the available research. While cinnarizine itself is known to be an antagonist at D2 receptors, the precise affinity (often expressed as a Ki value) of its C-2 metabolite has not been publicly reported, preventing a quantitative comparison. guidetopharmacology.org

Mechanistic Implications of C-2's Dopamine D2 Receptor Interactions for Central Nervous System Modulation

The development of parkinsonism-like symptoms is a noted adverse effect of long-term cinnarizine use, and it is theorized that a bioactive metabolite is a contributing factor. guidetopharmacology.org Antagonism of dopamine D2 receptors in the central nervous system is a well-established mechanism for inducing such extrapyramidal symptoms. The implication is that this compound may possess a significant affinity for and antagonist activity at these receptors, thereby disrupting normal dopaminergic neurotransmission and leading to the observed motor side effects. However, without specific binding and functional assay data, this remains a well-supported hypothesis rather than a fully elucidated mechanism.

Analytical Methodologies for Cinnarizine Metabolite C 2

Chromatographic Techniques for Separation and Identification of C-2

Chromatographic techniques are fundamental for the isolation and identification of drug metabolites from complex biological samples. The selection of a suitable technique is contingent on the physicochemical properties of the analyte and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxylated metabolites, derivatization is often a necessary step to increase volatility and improve chromatographic behavior. While specific GC-MS methods for Cinnarizine (B98889) metabolite C-2 are not extensively detailed in current literature, a general approach can be inferred.

A hypothetical GC-MS method for the analysis of Cinnarizine metabolite C-2 would likely involve the derivatization of the hydroxyl group to form a more volatile silyl (B83357) ether, for instance. The separation could be achieved on a non-polar or medium-polarity capillary column. The mass spectrometer would then serve as a highly specific detector, providing structural information for identification.

Table 1: Postulated GC-MS Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 150°C, ramped to 300°C |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

This table presents a hypothetical set of parameters based on common practices for the GC-MS analysis of similar hydroxylated drug metabolites.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of drug metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities. Given that this compound is a hydroxylated, and therefore more polar, derivative of cinnarizine, LC-MS/MS is an ideal analytical tool.

The development of an LC-MS/MS method for C-2 would typically involve reversed-phase chromatography. The increased polarity of C-2 compared to cinnarizine would likely result in a shorter retention time under the same chromatographic conditions. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide the necessary selectivity and sensitivity for quantification in complex matrices like plasma.

Table 2: Representative LC-MS/MS Parameters for this compound Quantitation

| Parameter | Suggested Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines typical parameters for an LC-MS/MS method for a hydroxylated drug metabolite. Specific MRM transitions would need to be determined through infusion of a C-2 standard.

Method Development and Validation for C-2 Quantitation in Biological Matrices

A robust and reliable bioanalytical method is essential for the accurate quantification of this compound in biological matrices. The development and validation of such a method should adhere to the guidelines set forth by regulatory agencies.

Method development would focus on optimizing chromatographic conditions to achieve adequate separation of C-2 from the parent drug and other potential metabolites and endogenous interferences. The mass spectrometric parameters, including precursor and product ion selection for MRM, would be optimized to maximize sensitivity and specificity.

Once developed, the method must be rigorously validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrumental response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥ 0.99 |

| Matrix Effect | CV of the slope of calibration curves in different lots of matrix should be ≤15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Advanced Sample Preparation Strategies for C-2 Extraction and Enrichment from Complex Biological Systems

The effective extraction and enrichment of this compound from complex biological matrices such as plasma, serum, or tissue homogenates is a critical step prior to instrumental analysis. The goal is to remove interfering substances and concentrate the analyte to improve sensitivity and accuracy.

Commonly employed techniques for the extraction of drug metabolites include:

Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. While straightforward, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to optimize the extraction of ionizable compounds. For C-2, a moderately polar organic solvent might be effective.

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. For a hydroxylated metabolite like C-2, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed. SPE often provides cleaner extracts and allows for a higher concentration factor.

The choice of the extraction method will depend on the required sensitivity, the nature of the biological matrix, and the throughput needed for the study.

Table 4: Comparison of Sample Preparation Techniques for this compound

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | Good for removing salts and phospholipids, can be selective | Can be labor-intensive, requires larger solvent volumes |

| Solid-Phase Extraction | High selectivity, clean extracts, high recovery, automation-friendly | More expensive, method development can be more complex |

Preclinical and Mechanistic Investigations of Cinnarizine Metabolite C 2

In Vitro Models for Studying C-2 Biotransformation and Subsequent Biological Activity

Information regarding the specific in vitro models utilized for the study of Cinnarizine (B98889) metabolite C-2's biotransformation is not available in the search results. General in vitro models for studying drug metabolism include liver microsomes, hepatocytes, and recombinant enzyme systems. mdpi.comnih.govresearchgate.net These systems are essential for understanding how a parent drug is converted into its metabolites. However, without specific studies on "C-2," a detailed account of its formation cannot be provided.

Comparative Pharmacological Characterization of C-2 and Cinnarizine in Preclinical Cellular and Tissue Systems

A comparative pharmacological characterization of Cinnarizine metabolite C-2 and the parent drug, cinnarizine, is not possible without specific data on the activity of C-2. Cinnarizine is known to act as a calcium channel blocker, an antihistamine (H1 receptor antagonist), and a dopamine (B1211576) D2 receptor antagonist. drugbank.comnih.govnih.gov To compare C-2, research would need to have been conducted to determine its affinity for these same receptors and its effects on cellular and tissue systems. Such data is not present in the provided search results.

Mechanistic Studies on the Role of C-2 in Receptor-Mediated Signaling Pathways

Detailed mechanistic studies on the role of a specific metabolite in receptor-mediated signaling pathways require the metabolite to be isolated and characterized pharmacologically. As the pharmacological profile of "this compound" is not described in the search results, no information is available regarding its interaction with and modulation of any receptor-mediated signaling pathways.

Future Research Directions and Methodological Innovations for Cinnarizine Metabolite C 2

Advanced Spectroscopic and Structural Elucidation Techniques for Detailed C-2 Conformation Analysis

A definitive understanding of the three-dimensional structure of Cinnarizine (B98889) metabolite C-2 is fundamental to elucidating its biological activity. While its basic structure is inferred from metabolic pathways, its precise conformational state, including bond angles and spatial arrangement, requires advanced spectroscopic analysis. Future research should prioritize the isolation of pure C-2 to enable these detailed investigations.

Key techniques for this purpose include:

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques, such as 2D-COSY, HSQC, and HMBC, can map the precise connectivity of atoms within the C-2 molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the spatial proximity of atoms, providing critical data for constructing a detailed 3D conformational model.

High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) coupled with HRMS can confirm the elemental composition and fragmentation pattern of C-2. This data is vital for verifying the identity of the isolated metabolite and providing clues about its structure and stability.

X-ray Crystallography: Should a crystalline form of C-2 be obtained, X-ray crystallography would provide the most definitive, high-resolution 3D structure. This "gold standard" technique would offer unparalleled insight into its solid-state conformation, which is invaluable for computational modeling.

Table 1: Spectroscopic Techniques for C-2 Structural Analysis

| Technique | Purpose in C-2 Analysis | Expected Outcome |

|---|---|---|

| High-Field NMR | Determine atomic connectivity and spatial arrangement. | A detailed 3D conformational model in solution. |

| High-Resolution MS | Confirm molecular formula and fragmentation. | Unambiguous identification and structural verification. |

| X-ray Crystallography | Determine the precise 3D structure in a solid state. | An atomic-resolution crystal structure. |

Development of Novel Analytical Platforms for Comprehensive Metabolomic Profiling of C-2 and its Downstream Products

To understand the complete metabolic fate of Cinnarizine metabolite C-2, it is necessary to develop sensitive and specific analytical platforms capable of detecting and quantifying C-2 and any subsequent, or "downstream," metabolites in complex biological matrices. researchgate.netnih.gov Untargeted and targeted metabolomic approaches will be essential. nih.gov

Future development should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern metabolite analysis. semanticscholar.org Developing a validated LC-MS/MS method requires the optimization of chromatographic separation to resolve C-2 from other Cinnarizine metabolites and endogenous compounds, as well as the fine-tuning of mass spectrometer parameters for maximum sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of C-2 or its downstream products, GC-MS can offer superior chromatographic resolution. nih.gov

High-Resolution Metabolomic Platforms: Utilizing high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers will enable the identification of unknown downstream metabolites of C-2 by providing highly accurate mass measurements, which can be used to predict elemental formulas. researchgate.net

Table 2: Analytical Platforms for C-2 Metabolomic Profiling

| Platform | Separation Principle | Detection Method | Application for C-2 |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Quantification in biological fluids (plasma, urine). |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of potential volatile derivatives. |

| HRMS (Q-TOF, Orbitrap) | LC or GC | High-Resolution Mass Spectrometry | Identification of unknown downstream metabolites. |

Computational Chemistry and Molecular Dynamics Simulations of C-2-Receptor Binding and Interactions

The parent drug, Cinnarizine, is known to interact with several biological receptors, including histamine (B1213489) H1, dopamine (B1211576) D2, and various calcium channels. drugbank.comnih.govnih.gov A critical unanswered question is how the addition of a hydroxyl group in metabolite C-2 alters its binding affinity and interaction profile with these same receptors. Computational chemistry provides powerful tools to predict and analyze these interactions.

Future research efforts should include:

Molecular Docking: This technique can predict the preferred binding orientation of C-2 within the active site of a target receptor (e.g., the D2 receptor). Docking studies can provide an initial comparison of the binding energy of C-2 versus the parent Cinnarizine, suggesting whether the metabolite is likely to be more or less active.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the C-2-receptor complex over time. These simulations provide insight into the stability of the binding pose and can reveal key interactions, such as hydrogen bonds formed by the new hydroxyl group of C-2, that are critical for binding affinity.

Table 3: Computational Methods for C-2 Receptor Interaction Studies

| Method | Purpose | Key Question Addressed |

|---|---|---|

| Molecular Docking | Predict binding pose and estimate binding energy. | Does C-2 bind more or less strongly than Cinnarizine? |

| Molecular Dynamics | Simulate the dynamic stability of the ligand-receptor complex. | What specific interactions stabilize C-2 in the binding site? |

Investigation of Unexplored Metabolic Pathways Leading to or from C-2

The formation of this compound is known to be catalyzed by the cytochrome P450 enzyme CYP2D6, which mediates the p-hydroxylation of the cinnamyl phenyl ring. nih.govpharmgkb.org However, the metabolic journey may not end there. The introduction of a polar hydroxyl group makes C-2 a prime candidate for further Phase II metabolic reactions.

Future research should focus on:

Identifying Phase II Conjugates: The hydroxyl group of C-2 can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. Investigations using human liver microsomes or hepatocytes should be conducted to identify potential glucuronide or sulfate (B86663) conjugates of C-2.

Exploring Other Oxidative Pathways: While CYP2D6 is the primary enzyme for C-2 formation, the potential for minor contributions from other CYP enzymes should not be overlooked, especially in individuals with genetic variations in CYP2D6 activity.

Reaction Phenotyping: Using a panel of recombinant human CYP enzymes can definitively confirm which enzymes are responsible for any downstream oxidative metabolism of C-2 itself.

Controlled Chemical Synthesis Strategies for this compound as a Research Standard and Reference Material

A significant bottleneck in the detailed study of any metabolite is the lack of a pure, authenticated reference standard. The development of a robust chemical synthesis for this compound is therefore a critical priority. Existing synthesis strategies for the parent Cinnarizine can be adapted for this purpose. google.comresearchgate.net

A potential synthetic approach would involve:

Protection of a Hydroxylated Precursor: The synthesis would begin not with cinnamyl alcohol or a similar precursor, but with a p-hydroxycinnamyl derivative. The hydroxyl group would first need to be protected with a suitable chemical group (e.g., a benzyl (B1604629) or silyl (B83357) ether) to prevent it from reacting in subsequent steps.

Coupling with the Piperazine (B1678402) Core: The protected hydroxycinnamyl derivative would then be coupled to the 1-benzhydrylpiperazine (B193184) core, following established methods used for Cinnarizine synthesis.

Deprotection: The final step would involve the selective removal of the protecting group to yield the final this compound product.

The successful synthesis and subsequent purification and characterization (using the spectroscopic methods outlined in section 6.1) would provide the essential reference material needed for all quantitative, structural, and pharmacological studies.

Q & A

Q. Which in vitro models best predict the hepatic clearance mechanisms of this compound?

- Answer : Human hepatocyte suspensions with CYP3A4 inhibitors (e.g., ketoconazole) quantify enzyme-specific metabolism. Validation requires correlation coefficients >0.85 between in vitro clearance and in vivo data .

Methodological Considerations

- Data Interpretation : Cross-reference metabolic profiles with clinical chemistry results (e.g., liver function tests) to contextualize metabolite accumulation .

- Validation : Follow ICH guidelines for method validation, including precision (RSD <2%), accuracy (recovery 98–102%), and robustness (pH/temperature variations) .

- Ethical Compliance : Document drug batches, purity, and storage conditions per ICMJE standards to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.